Home > Products > Screening Compounds P143209 > 1-Ethyl-2-(2-methoxy-phenoxymethyl)-1H-benzoimidazole
1-Ethyl-2-(2-methoxy-phenoxymethyl)-1H-benzoimidazole - 433700-04-0

1-Ethyl-2-(2-methoxy-phenoxymethyl)-1H-benzoimidazole

Catalog Number: EVT-2833613
CAS Number: 433700-04-0
Molecular Formula: C17H18N2O2
Molecular Weight: 282.343
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Omeprazole & Esomeprazole

  • Compound Description: Omeprazole is a racemic mixture of two enantiomers, (S)-omeprazole and (R)-omeprazole, while esomeprazole is the S-enantiomer of omeprazole. Both are proton pump inhibitors used to treat gastrointestinal disorders by reducing gastric acid secretion [].
  • Relevance: Omeprazole and esomeprazole share a benzimidazole core structure with 1-Ethyl-2-(2-methoxy-phenoxymethyl)-1H-benzoimidazole. The key structural difference lies in the substituent at the 2-position of the benzimidazole ring. While 1-Ethyl-2-(2-methoxy-phenoxymethyl)-1H-benzoimidazole has a (2-methoxy-phenoxymethyl) group, omeprazole and esomeprazole feature a methylsulfinyl group substituted with a pyridinyl ring [].
  • Compound Description: This compound is an optically pure enantiomer that belongs to a class of proton pump inhibitors. It acts by inhibiting the H+/K+-ATPase enzyme system present in gastric parietal cells, thereby reducing gastric acid secretion [].
  • Relevance: This compound shares a benzimidazole core and a substituted methylsulfinyl group at the 2-position with omeprazole and esomeprazole. Additionally, it possesses a methoxy group at the 5-position of the benzimidazole ring, a feature also present in 1-Ethyl-2-(2-methoxy-phenoxymethyl)-1H-benzoimidazole. Although the substituents on the methylsulfinyl group differ, the presence of these shared structural features suggests potential similarities in their mechanism of action and/or pharmacological profiles [].

RG 12525 (2-[[4-[[2-(1H-Tetrazol-5-ylmethyl)phenyl]methoxy]phenoxy]methyl]quinoline)

  • Compound Description: RG 12525 is a peroxisome proliferator-activated receptor-γ (PPARγ) agonist investigated for the treatment of type II diabetes []. It undergoes extensive metabolism, with N2-glucuronidation being a major metabolic pathway in humans [].
  • Relevance: Although RG 12525 does not belong to the benzimidazole class, its metabolism highlights the significance of glucuronidation for compounds featuring similar structural motifs. The presence of a methoxyphenoxymethyl group in RG 12525 is structurally reminiscent of the 2-methoxy-phenoxymethyl substituent in 1-Ethyl-2-(2-methoxy-phenoxymethyl)-1H-benzoimidazole. This structural similarity raises the possibility of 1-Ethyl-2-(2-methoxy-phenoxymethyl)-1H-benzoimidazole undergoing similar metabolic transformations, particularly glucuronidation [].

Endo-6-methoxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl-2,3-dihydro-2-oxo-1H- benzimidazole-1-carboxylate hydrochloride (DAU 6285)

  • Compound Description: DAU 6285 is a potent and selective antagonist of the serotonin-4 (5-HT4) receptor [, , ]. It has been studied for its potential in treating gastrointestinal disorders and central nervous system conditions [, , ].
  • Relevance: DAU 6285 shares a benzimidazole core structure with 1-Ethyl-2-(2-methoxy-phenoxymethyl)-1H-benzoimidazole. The differences lie in the substituents at the 1 and 2 positions of the benzimidazole ring. DAU 6285 possesses a complex carbamate group at the 1-position and a carbonyl group at the 2-position. Despite these differences, the shared benzimidazole core highlights a potential common pharmacophore that might contribute to biological activity. Further investigation into the structure-activity relationships within this chemical class could provide valuable insights into the specific structural features dictating 5-HT4 receptor modulation versus other potential activities [, , ].

BIMU 1 (Endo-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-2,3-dihydro-3-ethyl-2-oxo-1H-benzimidazole-1-carboxamide hydrochloride)

  • Compound Description: BIMU 1 is a partial agonist of the 5-HT4 receptor, exhibiting low intrinsic activity compared to serotonin but demonstrating similar potency []. It has been investigated for its potential to modulate cardiac function and treat gastrointestinal disorders [, ].
  • Relevance: BIMU 1 shares a significant structural similarity with DAU 6285, both featuring a benzimidazole core and a complex 8-methyl-8-azabicyclo[3.2.1]oct-3-yl substituent. The primary difference lies in the presence of an ethyl group at the 3-position of the benzimidazole ring in BIMU 1. The fact that both compounds interact with the 5-HT4 receptor, albeit with different efficacies, suggests that this region of the benzimidazole ring may be crucial for receptor binding or activation [, ].

Substituted 1-Oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitriles and Derivatives

  • Compound Description: This class of compounds, including 3-substituted and 2,3-disubstituted derivatives, was synthesized and evaluated for potential antibacterial activity [].
  • Relevance: While these compounds incorporate a benzimidazole moiety within their structure, they differ significantly from 1-Ethyl-2-(2-methoxy-phenoxymethyl)-1H-benzoimidazole. The presence of a fused pyridine ring and a nitrile group at the 4-position of the benzimidazole represents a distinct structural class. This difference highlights the diverse pharmacological activities possible within the broader benzimidazole family of compounds, with specific substitutions dictating their biological targets and effects [].
Overview

1-Ethyl-2-(2-methoxy-phenoxymethyl)-1H-benzoimidazole is a synthetic organic compound classified as a benzimidazole derivative. Benzimidazoles are recognized for their diverse biological activities and are extensively utilized in medicinal chemistry for the development of therapeutic agents. This particular compound has garnered attention due to its potential applications in various scientific fields, including medicinal chemistry and material science.

Source

The compound can be synthesized through specific chemical reactions involving 2-(2-methoxyphenoxy)acetaldehyde and 1-ethyl-1H-benzoimidazole, typically under conditions that include the use of bases and solvents like dimethylformamide at elevated temperatures.

Classification

1-Ethyl-2-(2-methoxy-phenoxymethyl)-1H-benzoimidazole falls under the category of heterocyclic compounds, specifically within the benzimidazole class. It is characterized by the presence of a benzimidazole core, which is a fused ring system containing both benzene and imidazole rings.

Synthesis Analysis

Methods

The synthesis of 1-Ethyl-2-(2-methoxy-phenoxymethyl)-1H-benzoimidazole typically involves a condensation reaction. The primary method includes:

  1. Reaction of 2-(2-methoxyphenoxy)acetaldehyde with 1-ethyl-1H-benzoimidazole: This reaction is facilitated by a base, such as potassium carbonate, in a solvent like dimethylformamide at elevated temperatures to promote yield and purity.

Technical Details

The reaction conditions are crucial for optimizing yield and minimizing by-products. The use of continuous flow reactors in industrial settings can enhance efficiency and consistency in producing this compound on a larger scale.

Molecular Structure Analysis

Structure

The molecular structure of 1-Ethyl-2-(2-methoxy-phenoxymethyl)-1H-benzoimidazole features:

  • A benzimidazole ring system.
  • An ethyl group at the 1-position.
  • A phenoxymethyl group substituted at the 2-position, which includes a methoxy group on the phenyl ring.

Data

The molecular formula is C17H18N2O2C_{17}H_{18}N_2O_2, with a molecular weight of approximately 286.34 g/mol. The compound's structure can be visualized using molecular modeling software to assess spatial arrangements and interactions.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-2-(2-methoxy-phenoxymethyl)-1H-benzoimidazole can undergo various chemical reactions:

  • Oxidation: Using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole N-oxides.
  • Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
  • Substitution: Nucleophilic substitution reactions can occur, particularly at the benzimidazole ring, allowing for further functionalization.

Common Reagents and Conditions

Reactions typically involve:

  • Oxidation: Potassium permanganate under acidic or neutral conditions.
  • Reduction: Sodium borohydride in methanol or ethanol.
  • Substitution: Nucleophiles like amines or thiols in the presence of a base.
Mechanism of Action

The mechanism of action for 1-Ethyl-2-(2-methoxy-phenoxymethyl)-1H-benzoimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert biological effects by inhibiting or activating these targets, which can lead to various pharmacological outcomes depending on the context of its application.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents like dimethylformamide and dimethyl sulfoxide; limited solubility in water.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under ambient conditions but sensitive to strong oxidizing agents.
  • Reactivity: Exhibits reactivity typical of benzimidazole derivatives, including potential for electrophilic attack due to the electron-rich nature of the nitrogen atoms in the ring system.

Relevant analyses such as infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) provide insights into functional groups and molecular dynamics .

Applications

Scientific Uses

1-Ethyl-2-(2-methoxy-phenoxymethyl)-1H-benzoimidazole has several notable applications:

  • Chemistry: Acts as a building block for synthesizing more complex molecules.
  • Biology: Investigated for potential antimicrobial and anticancer properties, contributing to drug discovery efforts.
  • Medicine: Explored for therapeutic effects against various diseases, including cancer.
  • Industry: Employed in developing new materials and chemical processes due to its unique structural properties .
Introduction to Benzimidazole-Based Pharmacophores

Structural Significance of Benzimidazole Derivatives in Medicinal Chemistry

The benzimidazole scaffold—a bicyclic system fusing benzene and imidazole rings—serves as a privileged structural motif in medicinal chemistry due to its versatile bioactivity profile and capacity for targeted molecular modifications. Classified under organic heterobicyclic compounds (CHEBI:22715), this pharmacophore exhibits planarity and aromaticity, enabling π-π stacking interactions with biological targets like enzymes and receptors [5]. The nitrogen atoms at positions 1 and 3 act as hydrogen bond acceptors or donors, facilitating binding to biomolecular sites, while the C2 position serves as a key modification site for enhancing specificity [5] [8].

Benzimidazole derivatives underpin numerous therapeutic agents, including antiparasitics (albendazole), antivirals (maribavir), and antihypertensives (candesartan). Their broad utility stems from structural mimicry of purine bases, allowing competitive inhibition of ATP- or nucleotide-binding sites in target proteins [5]. The scaffold’s synthetic accessibility further enables diverse functionalization, as evidenced by commercial derivatives like 2-[(2-Methoxyphenoxy)methyl]-1-propylbenzimidazole (EVT-2825755), which exhibits antifungal properties through enzyme inhibition [3].

Table 1: Clinically Relevant Benzimidazole-Based Drugs

Compound NameTherapeutic ClassKey Structural Features
AlbendazoleAnthelminticCarbamate at C2, methylthio at C5
OmeprazoleAntiulcerPyridylmethylsulfinyl at C2
2-[(2-Methoxyphenoxy)methyl]-1-propylbenzimidazoleAntifungal (research)Methoxyphenoxymethyl at C2, propyl at N1

Role of Substitution Patterns in Bioactivity: N-Alkylation and Phenoxymethyl Modifications

Substituents at the N1 and C2 positions critically modulate benzimidazole derivatives' physicochemical properties and bioactivity. N-Alkylation (e.g., ethyl, propyl, or ethoxyethyl groups) enhances lipophilicity and membrane permeability, as demonstrated by compounds like 1-(2-ethoxyethyl)-2-(phenoxymethyl)-1H-1,3-benzodiazole (EVT-2822683), which exhibits improved CNS penetration due to its ethoxyethyl chain [6]. Alkyl groups also influence metabolic stability by sterically blocking oxidative sites on the heterocyclic core [5].

Phenoxymethyl modifications at C2 introduce steric bulk and electronic effects. The 2-methoxyphenoxy moiety—present in 1-Ethyl-2-(2-methoxy-phenoxymethyl)-1H-benzoimidazole (CID 687911)—contributes to hydrogen bonding via its methoxy oxygen while enhancing hydrophobic interactions through its aromatic ring [1] [3]. This modification is pivotal in optimizing target binding, as seen in patent AU2005298986A1, where phenoxymethyl benzimidazoles act as cannabinoid receptor modulators for obesity and diabetes treatment [7].

Table 2: Impact of Substituents on Benzimidazole Properties

Substituent PositionGroupMolecular Weight ContributionHydrogen Bonding CapacityBioactivity Enhancement
N1Ethyl (C₂H₅)+29 DaNoneMetabolic stability
N12-Ethoxyethyl+89 DaAcceptor (ether oxygen)CNS penetration
C2Phenoxymethyl+108 DaAcceptor (ether oxygen)Receptor affinity
C22-Methoxyphenoxymethyl+138 DaAcceptor (two ether oxygens)Target selectivity

Rationale for Targeting 1-Ethyl-2-(2-methoxy-phenoxymethyl)-1H-benzoimidazole in Drug Discovery

1-Ethyl-2-(2-methoxy-phenoxymethyl)-1H-benzoimidazole (C₁₇H₁₈N₂O₂, CID 687911) represents a strategically designed derivative combining N-ethylation with ortho-methoxy-substituted phenoxymethyl C2 functionalization [1]. This configuration balances lipophilicity (calculated logP ~3.2) and polar surface area (~44 Ų), aligning with Lipinski’s criteria for drug-likeness [6]. The ethyl group at N1 prevents undesired metabolism observed in N-H analogs, while the 2-methoxyphenoxy group enables dual-mode binding:

  • Hydrophobic anchoring via the aromatic ring
  • Directional hydrogen bonding through the ortho-methoxy oxygen [3] [7]

This compound’s structural framework is validated by closely related analogs with reported bioactivities. For example, 2-[(2-Methoxyphenoxy)methyl]-1-propylbenzimidazole (CAS 612049-72-6) inhibits fungal growth via cytochrome P450 disruption [3], while 1-(2-ethoxyethyl)-2-(phenoxymethyl)benzimidazole (CAS 488792-82-1) modulates neuronal receptors [6]. The target molecule’s ether linkages also confer synthetic flexibility, permitting late-stage diversification via nucleophilic substitution or reduction [3] [7]. Its molecular weight (282.34 g/mol) and rotatable bond count (5) further suggest favorable oral bioavailability, making it a robust candidate for lead optimization in anticancer, antimicrobial, or CNS drug discovery programs.

Table 3: Structural and Functional Comparison of Key Analogs

Compound NameMolecular FormulaCAS/CIDReported BioactivityKey Structural Distinction
1-Ethyl-2-(2-methoxy-phenoxymethyl)-1H-benzoimidazoleC₁₇H₁₈N₂O₂CID 687911Under investigationN1-Ethyl, C2-ortho-methoxyphenoxy
2-[(2-Methoxyphenoxy)methyl]-1-propylbenzimidazoleC₁₈H₂₀N₂O₂612049-72-6AntifungalN1-Propyl
1-(2-Ethoxyethyl)-2-(phenoxymethyl)-1H-1,3-benzodiazoleC₁₈H₂₀N₂O₂488792-82-1Neuronal receptor modulationN1-Ethoxyethyl, C2-unsubstituted phenoxy

Properties

CAS Number

433700-04-0

Product Name

1-Ethyl-2-(2-methoxy-phenoxymethyl)-1H-benzoimidazole

IUPAC Name

1-ethyl-2-[(2-methoxyphenoxy)methyl]benzimidazole

Molecular Formula

C17H18N2O2

Molecular Weight

282.343

InChI

InChI=1S/C17H18N2O2/c1-3-19-14-9-5-4-8-13(14)18-17(19)12-21-16-11-7-6-10-15(16)20-2/h4-11H,3,12H2,1-2H3

InChI Key

OBRZBXSLWYFEJS-UHFFFAOYSA-N

SMILES

CCN1C2=CC=CC=C2N=C1COC3=CC=CC=C3OC

Solubility

soluble

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.